Methyl hydrogen decylphosphonate
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Overview
Description
Methyl hydrogen decylphosphonate is an organophosphorus compound with the molecular formula C11H25O3P It is a phosphonate ester, which means it contains a phosphorus atom bonded to an oxygen atom and an alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hydrogen decylphosphonate can be synthesized through several methods. One common approach involves the reaction of decyl alcohol with methyl phosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl hydrogen decylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The hydrogen atom in the phosphonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or amines.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Methyl hydrogen decylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based inhibitors.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the production of flame retardants and plasticizers, as well as in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of methyl hydrogen decylphosphonate involves its interaction with molecular targets such as enzymes and metal ions. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. Additionally, the compound can form stable complexes with metal ions, which can be exploited in various applications, including drug delivery and catalysis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl hydrogen decylphosphonate
- Propyl hydrogen decylphosphonate
- Butyl hydrogen decylphosphonate
Uniqueness
Methyl hydrogen decylphosphonate is unique due to its specific alkyl chain length and the presence of a methyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar phosphonate esters.
Properties
CAS No. |
84962-72-1 |
---|---|
Molecular Formula |
C11H25O3P |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
decyl(methoxy)phosphinic acid |
InChI |
InChI=1S/C11H25O3P/c1-3-4-5-6-7-8-9-10-11-15(12,13)14-2/h3-11H2,1-2H3,(H,12,13) |
InChI Key |
ZVWRYPIZPBSYJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCP(=O)(O)OC |
Origin of Product |
United States |
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